N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide is a complex organic compound characterized by its unique adamantane and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of adamantan-1-yl-ethylamine, which is then reacted with 4-benzylpiperazine. The final step involves the acylation of the resulting intermediate with acetic anhydride or a similar acylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[1-(adamantan-1-yl)ethyl]acetamide: This compound shares the adamantane moiety but lacks the piperazine ring.
N-(adamantan-1-yl)-4-methylbenzamide: Similar in structure but with a different substituent on the benzene ring.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide is unique due to the combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C25H37N3O |
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Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H37N3O/c1-19(25-14-21-11-22(15-25)13-23(12-21)16-25)26-24(29)18-28-9-7-27(8-10-28)17-20-5-3-2-4-6-20/h2-6,19,21-23H,7-18H2,1H3,(H,26,29) |
InChI Key |
JMLCFZZJAOEPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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